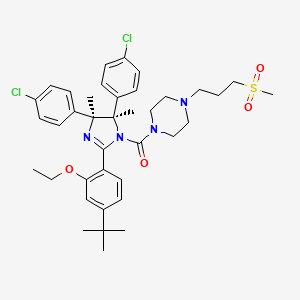

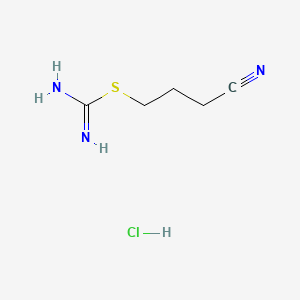

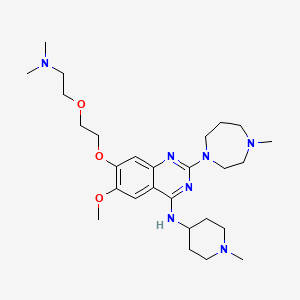

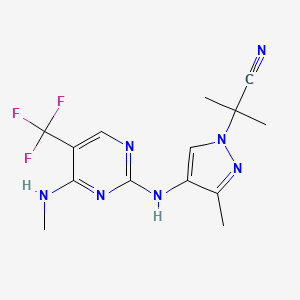

![molecular formula C23H21N5 B612158 12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile CAS No. 1200126-26-6](/img/structure/B612158.png)

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile is a complex organic compound characterized by its unique tricyclic structure and the presence of a piperidine moiety

Wissenschaftliche Forschungsanwendungen

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Wirkmechanismus

Safety and Hazards

The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Zukünftige Richtungen

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by its coupling with a phenyl group. The triazatricyclo structure is then formed through a series of cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile: shares similarities with other tricyclic compounds and piperidine derivatives.

Other tricyclic compounds: These include various heterocyclic compounds with similar ring structures but different substituents.

Piperidine derivatives: Compounds like piperidine itself or its substituted analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of a tricyclic core with a piperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name |

12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5/c24-12-19-11-20-21-10-18(13-26-23(21)27-22(20)14-25-19)17-6-4-16(5-7-17)15-28-8-2-1-3-9-28/h4-7,10-11,13-14H,1-3,8-9,15H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYHOOZGDDPLKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of GNE-900?

A: GNE-900 is an ATP-competitive, selective inhibitor of CHK1. [, ] CHK1 is a serine/threonine kinase critical in the DNA damage response, particularly in the intra-S and G2-M cell cycle checkpoints. [] By inhibiting CHK1, GNE-900 prevents cell cycle arrest typically induced by DNA damage, leading to premature entry into mitosis with damaged DNA. [, ] This ultimately results in mitotic catastrophe and apoptotic cell death. []

Q2: What makes GNE-900 a promising candidate for cancer therapy, especially in combination with other chemotherapeutics?

A: Preclinical studies have shown that GNE-900 enhances the antitumor activity of certain DNA-damaging agents, such as gemcitabine. [, ] This synergistic effect is attributed to GNE-900's ability to abrogate the S- and G2-phase cell-cycle checkpoints induced by these agents, ultimately leading to increased DNA damage and cell death. [, ] Importantly, research suggests that GNE-900 demonstrates minimal single-agent activity and does not significantly increase gemcitabine's cytotoxicity in normal bone marrow cells. [] This selectivity towards cancer cells, along with its oral bioavailability, makes it a promising candidate for combination therapy. [, ]

Q3: Are there specific tumor types or genetic backgrounds where GNE-900 shows enhanced efficacy?

A: Research indicates that GNE-900 might be particularly effective in p53-mutant cells. [] Checkpoint abrogation by GNE-900 appears faster in these cells, potentially leading to accelerated cell death or premature mitotic entry. [] Further research explored the effectiveness of GNE-900 in combination with various chemotherapeutic agents across different tumor cell lines. [] Interestingly, the study revealed a preference for enhanced chemopotentiation depending on the tumor type. For instance, GNE-900 predominantly enhanced the activity of temozolomide in melanoma cell lines. []

Q4: What are the optimal scheduling strategies for GNE-900 administration in combination therapies?

A: In vivo studies highlight the importance of specific scheduling for optimal efficacy. [] The research demonstrated a "window of opportunity" for GNE-900 administration, achieving maximum potentiation of gemcitabine's antitumor activity when administered after a defined lag period following gemcitabine treatment. [] This optimized schedule allows for S-phase arrest and subsequent release by gemcitabine, followed by checkpoint abrogation by GNE-900. []

Q5: How does the structure of GNE-900 relate to its activity as a CHK1 inhibitor?

A: While specific structural details and SAR data for GNE-900 haven't been extensively detailed within these papers, research points to the importance of minimizing acetylcholine esterase (AChE) activity within this chemical series. [] Early lead compounds within the 1,7-diazacarbazole class, like GNE-783, showed potent AChE inhibition, making them unsuitable for development. [] Through analogue synthesis and in silico docking studies with AChE models, researchers identified GNE-900 and GNE-145 as selective CHK1 inhibitors with significantly reduced AChE activity. [] This highlights the importance of structural modifications in achieving desired selectivity and minimizing off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.